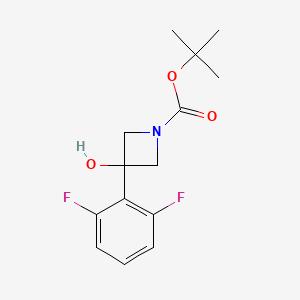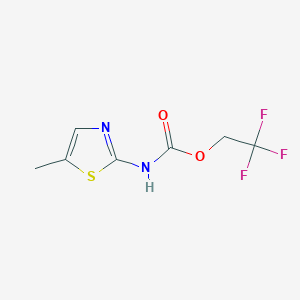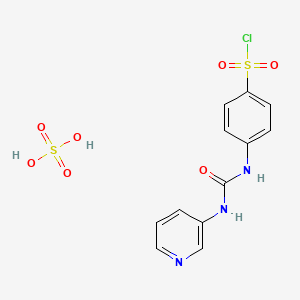
(S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, an amino group, and a fluorinated benzene ring, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Amino Group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Fluorination: The fluorine atom is introduced using fluorinating agents under controlled conditions.
Esterification: The final step involves the formation of the ester linkage, typically using benzyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The fluorine atom and other substituents on the benzene ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-(3-Amino-2-oxopyrrolidin-1-yl)benzonitrile hydrochloride
- (S)-4-(3-Amino-2-oxopyrrolidin-1-yl)benzonitrile
Uniqueness
(S)-Benzyl 4-(3-amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoate is unique due to the presence of the fluorine atom and the benzyl ester group, which confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C18H17FN2O3 |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
benzyl 4-[(3S)-3-amino-2-oxopyrrolidin-1-yl]-3-fluorobenzoate |
InChI |
InChI=1S/C18H17FN2O3/c19-14-10-13(18(23)24-11-12-4-2-1-3-5-12)6-7-16(14)21-9-8-15(20)17(21)22/h1-7,10,15H,8-9,11,20H2/t15-/m0/s1 |
InChI-Schlüssel |
ZFYRTZCZBWVZMJ-HNNXBMFYSA-N |
Isomerische SMILES |
C1CN(C(=O)[C@H]1N)C2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)F |
Kanonische SMILES |
C1CN(C(=O)C1N)C2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate](/img/structure/B11765288.png)






![tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11765334.png)





